

# An In-depth Technical Guide to Boc-Tyr(2-Br-Z)-OH

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## Compound of Interest

Compound Name: Boc-Tyr(2-Br-Z)-OH

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This document provides a comprehensive technical overview of N- $\alpha$ -tert-Butoxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly abbreviated as **Boc-Tyr(2-Br-Z)-OH**. It is a critical amino acid derivative used in solid-phase peptide synthesis (SPPS) for the introduction of tyrosine residues. This guide covers its chemical structure, physicochemical properties, and detailed protocols for its synthesis and application in peptide chain elongation.

## Chemical Structure and Properties

**Boc-Tyr(2-Br-Z)-OH** is an L-tyrosine derivative where the  $\alpha$ -amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl side chain is protected by a 2-bromobenzyloxycarbonyl (2-Br-Z) group. The Boc group provides temporary protection and is removed at each cycle of peptide synthesis, while the 2-Br-Z group offers more robust, semi-permanent protection for the side chain, which is removed during the final cleavage step.

The key advantage of the 2-Br-Z group over simpler protecting groups like benzyl (Bzl) is its enhanced stability to the moderately acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) used for Boc group removal.<sup>[1]</sup> This prevents premature deprotection of the tyrosine side chain, which can lead to undesired side reactions and impurities, especially during the synthesis of long peptides.<sup>[2]</sup>

Caption: Chemical structure of **Boc-Tyr(2-Br-Z)-OH**.

The quantitative properties of **Boc-Tyr(2-Br-Z)-OH** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Chemical Formula	C <sub>22</sub> H <sub>24</sub> BrNO <sub>7</sub>	[3][4]
Molecular Weight	494.33 g/mol	[3][5]
CAS Number	47689-67-8	[3][4][5]
Appearance	White to off-white powder	
Melting Point	112-115 °C	
Optical Rotation (α 25/D)	+6.5 to +9.5 ° (c=1 in methanol)	
Purity (TLC)	≥98%	
Solubility	Clearly soluble in dimethylformamide (DMF)	
Synonyms	N-α-t.-Boc-O-2-bromobenzyloxycarbonyl-L-tyrosine, Boc-Tyr(2-Br-Z)-OH	

## Experimental Protocols

This section details representative experimental methodologies for the synthesis of **Boc-Tyr(2-Br-Z)-OH** and its subsequent use in Boc solid-phase peptide synthesis.

The synthesis is typically a two-step process involving the protection of the α-amino group followed by the protection of the side-chain hydroxyl group.

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH) This procedure is based on the standard method for Boc protection of amino acids.[6]

- Dissolution: Dissolve L-tyrosine (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

- Basification: Cool the solution to 0°C and add a base such as potassium carbonate ( $K_2CO_3$ , 3 equivalents) dissolved in water.[3]
- Boc Protection: Add a solution of di-tert-butyl dicarbonate ( $(Boc)_2O$ , 1 equivalent) in dioxane dropwise to the cooled reaction mixture.
- Reaction: Allow the mixture to warm to room temperature and stir overnight.
- Work-up: Add water to the reaction mixture and wash with an organic solvent like petroleum ether to remove unreacted  $(Boc)_2O$ .
- Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a saturated solution of potassium bisulfate ( $KHSO_4$ ).[3] Extract the product, Boc-Tyr-OH, into ethyl acetate (3x).
- Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under reduced pressure to yield Boc-Tyr-OH, which can be used in the next step without further purification.

Part 2: Synthesis of **Boc-Tyr(2-Br-Z)-OH** This procedure involves the acylation of the phenolic hydroxyl group.

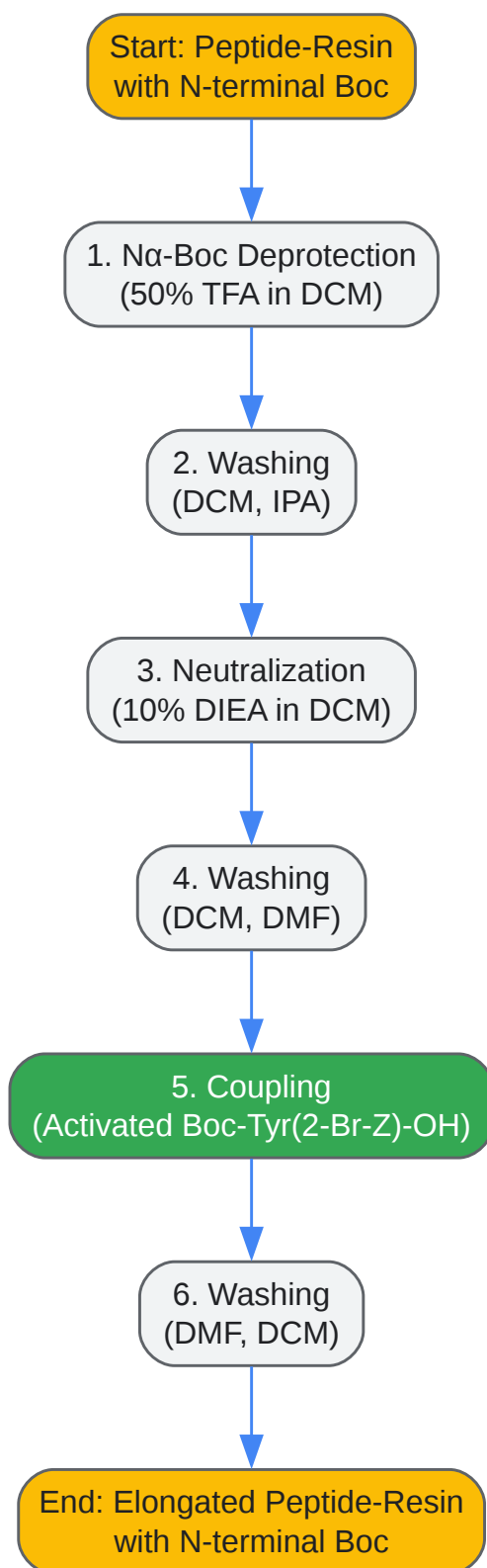
- Dissolution: Dissolve the Boc-Tyr-OH (1 equivalent) from the previous step in a suitable solvent such as dimethylformamide (DMF).
- Basification: Add a base such as sodium bicarbonate ( $NaHCO_3$ , 1-1.2 equivalents) to the solution to deprotonate the phenolic hydroxyl group.
- Acylation: Add 2-bromobenzyl chloroformate (1 equivalent) dropwise to the mixture.
- Reaction: Stir the reaction mixture at room temperature for several hours or overnight until the reaction is complete (monitor by TLC or HPLC).
- Work-up: Quench the reaction with water and acidify to pH 2-3 with dilute HCl.
- Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **Boc-Tyr(2-Br-Z)-OH**.

The following is a standard protocol for one cycle of Boc solid-phase peptide synthesis to couple **Boc-Tyr(2-Br-Z)-OH** to a growing peptide chain on an acid-stable resin like Phenylacetamidomethyl (PAM) resin.

- Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the solvent.
- N $\alpha$ -Boc Deprotection:
  - Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes and drain.
  - Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[\[7\]](#)[\[8\]](#) Drain the TFA solution.
- Washing: Wash the peptide-resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual TFA and salts.[\[8\]](#)[\[9\]](#)
- Neutralization:
  - Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes to neutralize the N-terminal ammonium trifluoroacetate salt. Drain the solution.
  - Repeat the neutralization step for another 2 minutes.[\[9\]](#)
- Washing: Wash the peptide-resin with DCM (3x) followed by DMF (3x) to remove excess DIEA and prepare for the coupling step.
- Amino Acid Coupling:
  - In a separate vessel, pre-activate **Boc-Tyr(2-Br-Z)-OH** (3 equivalents relative to resin loading) by dissolving it with a coupling agent like HBTU (3 eq.) and HOBT (3 eq.) in DMF. Add DIEA (6 eq.) to begin the activation.

- Immediately add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature. Monitor coupling completion using a qualitative test (e.g., Kaiser test).
- Washing: Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.



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Caption: Workflow for one coupling cycle in Boc-SPPS.

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the 2-Br-Z group) are removed simultaneously. This requires strong acidic conditions.

- **Resin Preparation:** Thoroughly wash the final peptide-resin with DCM and methanol and dry it under high vacuum for at least 4 hours.
- **Cleavage Cocktail:** The 2-Br-Z group is labile to strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).<sup>[1][10]</sup> A typical "high HF" cleavage cocktail is prepared.
  - **Reagents:** Anhydrous HF, a scavenger like p-cresol or anisole (to trap carbocations), and potentially a thiol scavenger like ethanedithiol if sensitive residues are present. A common ratio is HF:p-cresol (9:1 v/v).<sup>[10]</sup>
- **Cleavage Reaction:**
  - Place the dried peptide-resin in a specialized HF cleavage apparatus.
  - Cool the reaction vessel to 0°C.
  - Carefully condense the anhydrous HF into the vessel containing the resin and scavenger.
  - Stir the mixture at 0°C for 1-2 hours.
- **HF Removal:** After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas.
- **Peptide Precipitation:**
  - Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavenger and other organic-soluble impurities.
  - Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
  - Filter to remove the resin beads.

- Isolation: Precipitate the crude peptide from the filtrate by adding a large volume of cold diethyl ether. Collect the peptide pellet by centrifugation.
- Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

In summary, **Boc-Tyr(2-Br-Z)-OH** is a highly valuable building block for Boc-based solid-phase peptide synthesis. Its key feature, the acid-stable 2-Br-Z side-chain protecting group, minimizes side reactions during synthesis, leading to higher purity of the final peptide product. The protocols provided herein offer a robust framework for its synthesis and application.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-Tyr(2-Br-Z)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558195#boc-tyr-2-br-z-oh-chemical-structure-and-formula\]](https://www.benchchem.com/product/b558195#boc-tyr-2-br-z-oh-chemical-structure-and-formula)



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